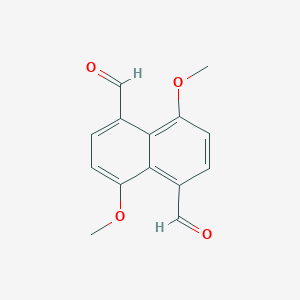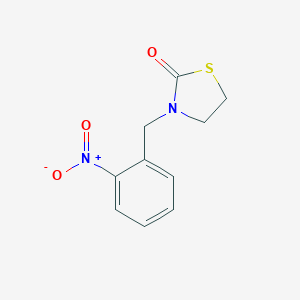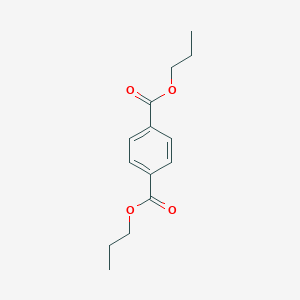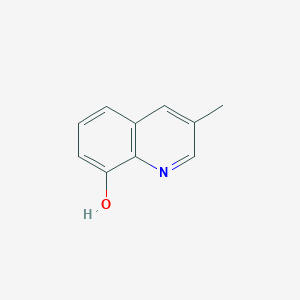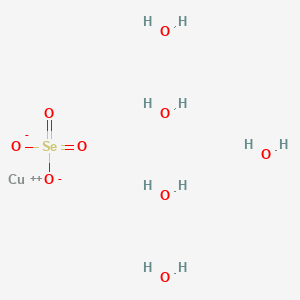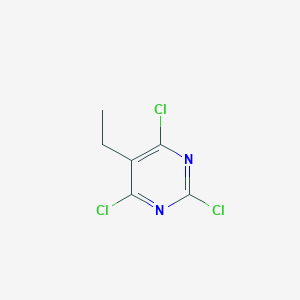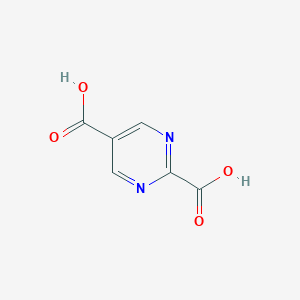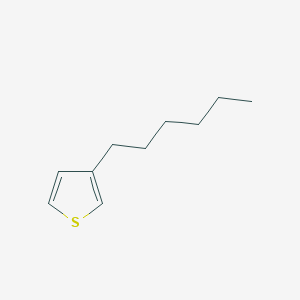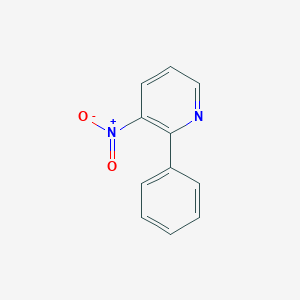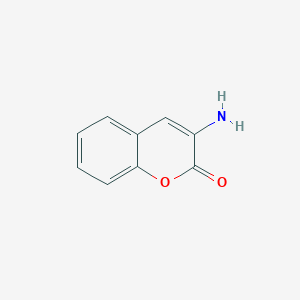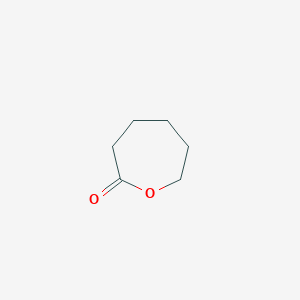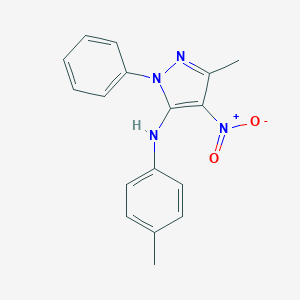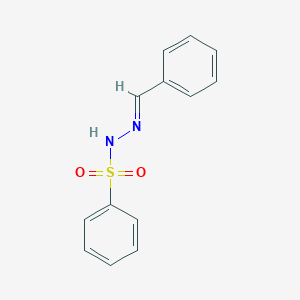![molecular formula C50H34FN7O3 B156289 2-(5-fluoro-2,4-dioxopyrimidin-1-yl)-N-[2-(10,15,20-triphenyl-23,24-dihydroporphyrin-5-yl)phenyl]acetamide CAS No. 137861-86-0](/img/structure/B156289.png)
2-(5-fluoro-2,4-dioxopyrimidin-1-yl)-N-[2-(10,15,20-triphenyl-23,24-dihydroporphyrin-5-yl)phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-fluoro-2,4-dioxopyrimidin-1-yl)-N-[2-(10,15,20-triphenyl-23,24-dihydroporphyrin-5-yl)phenyl]acetamide is a novel compound that has gained significant interest in scientific research due to its potential applications in various fields. This compound is a derivative of pyrimidine and porphyrin, two important classes of organic compounds that have been extensively studied for their biological activities.
Mechanism Of Action
The mechanism of action of 2-(5-fluoro-2,4-dioxopyrimidin-1-yl)-N-[2-(10,15,20-triphenyl-23,24-dihydroporphyrin-5-yl)phenyl]acetamide is not fully understood. However, it is believed to exert its biological activities through the inhibition of various enzymes and receptors involved in cell growth, proliferation, and survival. It has also been shown to induce apoptosis, a programmed cell death, in cancer cells.
Biochemical And Physiological Effects
The compound 2-(5-fluoro-2,4-dioxopyrimidin-1-yl)-N-[2-(10,15,20-triphenyl-23,24-dihydroporphyrin-5-yl)phenyl]acetamide has been shown to have various biochemical and physiological effects. It has been reported to inhibit the growth of cancer cells, bacteria, and viruses. It has also been shown to scavenge free radicals and protect cells from oxidative stress. In addition, it has been investigated for its potential to induce autophagy, a cellular process that removes damaged or unwanted components.
Advantages And Limitations For Lab Experiments
The compound 2-(5-fluoro-2,4-dioxopyrimidin-1-yl)-N-[2-(10,15,20-triphenyl-23,24-dihydroporphyrin-5-yl)phenyl]acetamide has several advantages for lab experiments. It is relatively easy to synthesize and purify. It has been shown to have potent biological activities at low concentrations. However, there are some limitations to its use in lab experiments. It is a relatively new compound and its biological activities and mechanisms of action are not fully understood. It may also have limited solubility in aqueous solutions, which may affect its bioavailability and efficacy.
Future Directions
There are several future directions for the research on 2-(5-fluoro-2,4-dioxopyrimidin-1-yl)-N-[2-(10,15,20-triphenyl-23,24-dihydroporphyrin-5-yl)phenyl]acetamide. One area of interest is the development of more potent derivatives of this compound with improved pharmacokinetic and pharmacodynamic properties. Another area of interest is the investigation of its potential as a photosensitizer in photodynamic therapy. The compound may also be studied for its potential as a therapeutic agent for other diseases such as viral infections and neurodegenerative disorders. Finally, the compound may be used as a tool for studying the mechanisms of action of various enzymes and receptors involved in cell growth and survival.
Synthesis Methods
The synthesis of 2-(5-fluoro-2,4-dioxopyrimidin-1-yl)-N-[2-(10,15,20-triphenyl-23,24-dihydroporphyrin-5-yl)phenyl]acetamide involves the reaction between 5-fluoro-2,4-dioxopyrimidine-1-amine and 2-(10,15,20-triphenyl-23,24-dihydroporphyrin-5-yl)acetic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is carried out under anhydrous conditions and the product is purified by column chromatography.
Scientific Research Applications
The compound 2-(5-fluoro-2,4-dioxopyrimidin-1-yl)-N-[2-(10,15,20-triphenyl-23,24-dihydroporphyrin-5-yl)phenyl]acetamide has potential applications in various fields of scientific research such as medicinal chemistry, biochemistry, and molecular biology. It has been studied for its anticancer, antibacterial, antiviral, and antioxidant activities. It has also been investigated for its potential as a photosensitizer in photodynamic therapy, a non-invasive treatment for cancer.
properties
CAS RN |
137861-86-0 |
|---|---|
Product Name |
2-(5-fluoro-2,4-dioxopyrimidin-1-yl)-N-[2-(10,15,20-triphenyl-23,24-dihydroporphyrin-5-yl)phenyl]acetamide |
Molecular Formula |
C50H34FN7O3 |
Molecular Weight |
799.8 g/mol |
IUPAC Name |
2-(5-fluoro-2,4-dioxopyrimidin-1-yl)-N-[2-(10,15,20-triphenyl-23,24-dihydroporphyrin-5-yl)phenyl]acetamide |
InChI |
InChI=1S/C50H34FN7O3/c51-34-28-58(50(61)57-49(34)60)29-44(59)56-35-19-11-10-18-33(35)48-42-26-24-40(54-42)46(31-14-6-2-7-15-31)38-22-20-36(52-38)45(30-12-4-1-5-13-30)37-21-23-39(53-37)47(32-16-8-3-9-17-32)41-25-27-43(48)55-41/h1-28,52-53H,29H2,(H,56,59)(H,57,60,61) |
InChI Key |
QYFMDNHKAYXXLU-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=C3C=CC(=C(C4=CC=C(N4)C(=C5C=CC(=N5)C(=C6C=CC2=N6)C7=CC=CC=C7NC(=O)CN8C=C(C(=O)NC8=O)F)C9=CC=CC=C9)C1=CC=CC=C1)N3 |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C=CC(=C(C4=CC=C(N4)C(=C5C=CC(=N5)C(=C6C=CC2=N6)C7=CC=CC=C7NC(=O)CN8C=C(C(=O)NC8=O)F)C9=CC=CC=C9)C1=CC=CC=C1)N3 |
synonyms |
5,10,15-triphenyl-(20-(5-fluorouracil)acetylamino)phenylporphyrin |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



